molecular formula C12H14O3 B028517 Ethyl 3,5-dimethylbenzoylformate CAS No. 100117-62-2

Ethyl 3,5-dimethylbenzoylformate

Cat. No.: B028517
CAS No.: 100117-62-2
M. Wt: 206.24 g/mol
InChI Key: FSLQIQOXXSVLCU-UHFFFAOYSA-N
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Preparation Methods

Ethyl 3,5-dimethylbenzoylformate can be synthesized through several methods. One common synthetic route involves the reaction of 3,5-dimethylbenzoyl chloride with ethyl oxalate in the presence of a base such as pyridine . The reaction is typically carried out at room temperature and yields the desired product after purification.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include additional steps for purification and quality control to ensure the compound meets industry standards.

Chemical Reactions Analysis

Ethyl 3,5-dimethylbenzoylformate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen, sodium tetrahydroborate, and trimethylphosphane .

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions typically yield alcohols or other reduced forms of the compound.

    Substitution: Substitution reactions often involve the replacement of functional groups, leading to the formation of new derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3,5-dimethylbenzoylformate has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds and as a building block in medicinal chemistry . In biology, it is employed in the study of enzyme mechanisms and metabolic pathways. In the industrial sector, it is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of ethyl 3,5-dimethylbenzoylformate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of intermediate products that participate in various biochemical reactions . These interactions are crucial for understanding the compound’s effects in biological systems.

Comparison with Similar Compounds

Ethyl 3,5-dimethylbenzoylformate can be compared with other similar compounds such as ethyl benzoylformate, methyl benzoylformate, and ethyl 2,6-dimethylbenzoylformate . While these compounds share some structural similarities, this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties.

    Ethyl benzoylformate: Lacks the methyl groups present in this compound, resulting in different reactivity and applications.

    Methyl benzoylformate: Similar to ethyl benzoylformate but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2,6-dimethylbenzoylformate: Has methyl groups at different positions on the benzene ring, leading to variations in chemical behavior.

These differences highlight the uniqueness of this compound and its specific applications in research and industry.

Properties

IUPAC Name

ethyl 2-(3,5-dimethylphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-4-15-12(14)11(13)10-6-8(2)5-9(3)7-10/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLQIQOXXSVLCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=CC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374510
Record name Ethyl 3,5-dimethylbenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100117-62-2
Record name Ethyl 3,5-dimethylbenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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